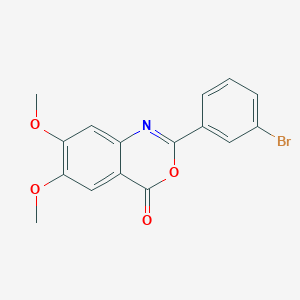![molecular formula C27H20N4 B303316 2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of benzimidazole derivatives, which have been shown to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine-binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole has been shown to exhibit other biochemical and physiological effects. It has been reported to have antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole in lab experiments is its high potency and selectivity towards cancer cells. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to explore its use as an antiviral and antimicrobial agent. Additionally, further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Synthesis Methods
The synthesis of 2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole involves the condensation of 2-phenyl-1H-benzimidazole and 2-[(2-phenyl-1H-benzimidazol-1-yl)methyl]phenylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is obtained as a white solid after purification by recrystallization.
Scientific Research Applications
2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes.
properties
Product Name |
2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole |
|---|---|
Molecular Formula |
C27H20N4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-phenyl-1-[(2-phenylbenzimidazol-1-yl)methyl]benzimidazole |
InChI |
InChI=1S/C27H20N4/c1-3-11-20(12-4-1)26-28-22-15-7-9-17-24(22)30(26)19-31-25-18-10-8-16-23(25)29-27(31)21-13-5-2-6-14-21/h1-18H,19H2 |
InChI Key |
ZKYXGGMNAPAOGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CN4C5=CC=CC=C5N=C4C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CN4C5=CC=CC=C5N=C4C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)




![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)
![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)